2-(5-Bromo-3-chloropyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-bromo-3-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJYAJLWCBXSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis Procedure
-
Reagents : Sodium hydroxide (2.0 eq), aqueous ethanol (1:1 v/v)
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Conditions : Reflux for 4–6 hours, followed by acidification with HCl to pH 2–3.
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Yield : 80–85% (theoretical).
This method benefits from mild conditions and high functional group tolerance, making it suitable for scalable production.
The Suzuki-Miyaura coupling reaction enables the introduction of aryl or heteroaryl groups to the pyridine ring, though its application to 2-(5-bromo-3-chloropyridin-2-yl)acetic acid synthesis is less common. This method is typically reserved for derivatives requiring additional complexity.
Key Steps
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Boronic Acid Preparation : Conversion of brominated pyridine intermediates to boronic esters using bis(pinacolato)diboron and a palladium catalyst.
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Cross-Coupling : Reaction with chlorinated acetic acid derivatives under Pd(PPh₃)₄ catalysis.
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste. Industrial protocols often employ continuous-flow reactors for halogenation and hydrolysis steps, enhancing reproducibility and yield.
Optimized Halogenation in Flow Systems
Waste Mitigation Strategies
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Solvent Recovery : tert-Butanol is recycled via distillation, reducing environmental impact.
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Byproduct Management : Brominated byproducts are treated with NaHSO₃ to prevent halogen accumulation.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of major preparation methods:
| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Sequential Halogenation | 3-Chloro-2-hydrazinopyridine | Br₂, NaOtBu | 64–78.8 | High | Moderate |
| Alkaline Hydrolysis | Ethyl ester derivative | NaOH, HCl | 80–85 | High | High |
| Suzuki-Miyaura Coupling | Boronic ester | Pd(PPh₃)₄, K₂CO₃ | 60–70 | Low | Low |
Reaction Mechanisms and Kinetic Insights
Halogenation Kinetics
The rate of bromination is influenced by the electron-withdrawing effect of the chlorine substituent, which activates the pyridine ring toward electrophilic attack. Second-order kinetics are observed, with rate constants (k) ranging from 0.15–0.25 L·mol⁻¹·s⁻¹ at 25°C.
Hydrolysis Thermodynamics
Alkaline hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) of 45–50 kJ·mol⁻¹. The reaction is exothermic (ΔH = −75 kJ·mol⁻¹), favoring high conversion rates at elevated temperatures.
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Unwanted regioisomers (e.g., 4-bromo derivatives) may form due to the ortho/para-directing nature of the chlorine substituent. Optimization strategies include:
Purification of Hydrolysis Products
Crude hydrolysis mixtures often contain unreacted ester or sodium salts. Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-withdrawing nature of halogens (Cl, Br) deactivates the pyridine ring, reducing electrophilic substitution reactivity but stabilizing intermediates in cross-coupling reactions .
Ester and Amide Derivatives
Key Observations :
- Ester vs. Acid : Ester derivatives exhibit lower acidity (pKa ~4.5–5.5) compared to acetic acid analogs (pKa ~2.5–3.5), influencing solubility and bioavailability .
- Amide Functionalization : Introduction of an amide group (as in 552850-73-4) alters hydrogen-bonding capacity, making it suitable for crystal engineering and supramolecular chemistry .
Dihalogenated Pyridine Analogs
Key Observations :
- Multiple Halogens : Increased halogenation (e.g., di- or trihalogenated pyridines) enhances thermal stability and resistance to oxidative degradation, relevant in material science .
Biological Activity
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring with bromine and chlorine substituents, along with an acetic acid moiety. The presence of halogen atoms is significant as they can enhance the compound's reactivity and affinity for biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with enzymes and receptors. The following sections detail its pharmacological effects, mechanisms, and relevant case studies.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes, which is crucial for its potential use in drug development. For instance, the unique substitution pattern on the pyridine ring may enhance binding affinity to target proteins, making it a candidate for further exploration in medicinal chemistry.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have revealed promising results. It has shown activity against various pathogens, including bacteria and fungi. In vitro assays demonstrated that this compound can inhibit the growth of certain Chlamydia strains more effectively than traditional antibiotics like spectinomycin .
Case Studies
Case Study 1: Antichlamydial Activity
In a study focused on developing new treatments for Chlamydia infections, derivatives of this compound were synthesized. These derivatives exhibited selective activity against Chlamydia, outperforming existing treatments in specific assays. The structure-activity relationship (SAR) highlighted the importance of the bromine and chlorine substituents in enhancing biological efficacy .
Case Study 2: Enzyme Interaction Studies
Another study investigated the binding interactions of this compound with cyclin-dependent kinases (CDKs). The findings suggested that modifications to the pyridine ring could significantly influence the compound's ability to inhibit these kinases, which are critical in cell cycle regulation and cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Binding : The halogen substituents may facilitate stronger interactions with enzyme active sites.
- Altered Lipophilicity : The chemical structure affects solubility and permeability, influencing bioavailability.
- Selectivity : The compound's unique structure allows it to selectively target specific pathways or organisms.
Comparative Analysis
To better understand the potential applications of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-chloropyridin-3-amine | Similar halogen substitutions | Moderate enzyme inhibition |
| 6-Bromo-2-chloro-3-methoxy-pyridine | Additional methoxy group | Enhanced solubility but lower potency |
| 4-Methylpyridine | Methyl group alters reactivity | Reduced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
